molecular formula C4H12F6NiO10 B8234139 Nickel(II) 2,2,2-trifluoroacetate hexahydrate

Nickel(II) 2,2,2-trifluoroacetate hexahydrate

Cat. No.: B8234139
M. Wt: 392.82 g/mol
InChI Key: WWEPFRJUKHTUKV-UHFFFAOYSA-L
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Description

Properties

IUPAC Name

nickel(2+);2,2,2-trifluoroacetate;hexahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2HF3O2.Ni.6H2O/c2*3-2(4,5)1(6)7;;;;;;;/h2*(H,6,7);;6*1H2/q;;+2;;;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEPFRJUKHTUKV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.O.O.O.O.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12F6NiO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(II) 2,2,2-trifluoroacetate hexahydrate can be synthesized by reacting nickel(II) hydroxide or nickel(II) carbonate with trifluoroacetic acid in an aqueous medium. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade nickel compounds and trifluoroacetic acid, with precise control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Nickel(II) 2,2,2-trifluoroacetate hexahydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield nickel(0) complexes, while oxidation reactions may produce nickel(III) or nickel(IV) compounds .

Scientific Research Applications

Nickel(II) 2,2,2-trifluoroacetate hexahydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Nickel(II) 2,2,2-trifluoroacetate hexahydrate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The nickel ion in the compound can interact with different molecular targets, including enzymes and proteins, influencing their activity and function. The trifluoroacetate ligands can also play a role in stabilizing the nickel ion and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Nickel(II) Compounds

Structural and Chemical Differences

Anion Influence :
  • Trifluoroacetate (CF₃COO⁻) : Strong electron-withdrawing nature increases metal center electrophilicity compared to acetate (CH₃COO⁻) or chloride (Cl⁻) .
  • Sulfate (SO₄²⁻) : Forms stable hydrates (e.g., heptahydrate) with high water solubility (27.37 g/100 mL at 45°C) .
  • Nitrate (NO₃⁻): Oxidizing properties make Ni(NO₃)₂·6H₂O useful in synthesis and ceramic pigments .
Hydration States :
  • Nickel(II) salts commonly form hydrates (hexa-, hepta-, or tetrahydrate). For example:
    • Nickel(II) Chloride Hexahydrate : NiCl₂·6H₂O (green crystals, deliquescent) .
    • Nickel(II) Sulfate Heptahydrate : NiSO₄·7H₂O (pink, water-soluble) .

Physical and Thermal Properties

Compound Melting Point (°C) Solubility (Water) Key Hazards
Ni(CF₃COO)₂·6H₂O Not reported Moderate (estimated) Skin/eye irritation (P210)
NiCl₂·6H₂O 140 (decomposes) 64.0 g/100 mL (20°C) Carcinogenicity (H350)
NiSO₄·6H₂O 53 (dehydrates) 27.37 g/100 mL (45°C) Aquatic toxicity
Ni(BF₄)₂·6H₂O >100 Highly soluble Carcinogen (H350), respiratory irritant (H335)
Ni(ClO₄)₂·6H₂O 140 22.25 g/100 mL (0°C) Explosive with organic ligands

Biological Activity

Nickel(II) 2,2,2-trifluoroacetate hexahydrate (Ni(CF₃COO)₂·6H₂O) is a nickel salt of trifluoroacetic acid, characterized by its high solubility in water and diverse applications in biochemical and industrial contexts. This compound has garnered attention for its biological activity, particularly in relation to nickel's role in biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C₄H₁₂F₆NiO₁₀ and a molecular weight of approximately 392.82 g/mol. The synthesis typically involves the reaction of nickel(II) hydroxide or carbonate with trifluoroacetic acid in an aqueous medium. The general reaction can be summarized as follows:

  • Dissolve nickel(II) hydroxide or carbonate in water.
  • Add trifluoroacetic acid to the solution.
  • Heat the mixture to facilitate the reaction.
  • Allow the solution to cool and crystallize.

This process yields the hexahydrate form of the compound, which is stable under standard laboratory conditions .

The biological activity of this compound is primarily attributed to the nickel ion's ability to coordinate with various biomolecules. Nickel ions can influence enzyme activities and participate in redox reactions, potentially affecting metabolic pathways. The trifluoroacetate ligands stabilize the nickel ion, enhancing its interaction with biological targets .

Toxicological Studies

Research indicates that nickel compounds can exhibit both beneficial and toxic effects depending on concentration and exposure duration. For instance, low concentrations of nickel are essential for certain biological functions, while higher concentrations may lead to cytotoxicity and genotoxicity .

Table 1: Summary of Toxicological Effects

Concentration RangeObserved EffectsReference
Low (0-50 µM)Essential for enzyme function
Moderate (50-200 µM)Induction of oxidative stress
High (>200 µM)Cytotoxicity; DNA damage

Case Studies

  • Nickel-Induced Oxidative Stress : A study demonstrated that exposure to this compound resulted in increased reactive oxygen species (ROS) production in cultured cells, leading to oxidative damage. This effect was concentration-dependent and highlighted the potential risks associated with high levels of nickel exposure .
  • Enzyme Activity Modulation : Another investigation found that this compound could enhance the activity of certain enzymes involved in metabolic pathways at low concentrations while inhibiting others at higher concentrations. This dual effect underscores the complexity of nickel's role in biological systems .
  • Potential Therapeutic Applications : Research into nickel-based drugs has explored the use of this compound as a therapeutic agent due to its ability to modulate biological pathways. Preliminary studies suggest potential applications in cancer therapy by targeting specific cellular mechanisms influenced by nickel ions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other nickel salts:

CompoundSolubilityBiological Activity
Nickel(II) acetate tetrahydrateHighEnzyme cofactor; low toxicity
Nickel(II) chloride hexahydrateModerateUsed in electroplating; moderate toxicity
Nickel(II) nitrate hexahydrateHighUsed in catalysts; potential toxicity
This compound Very High Modulates enzyme activity; potential therapeutic applications

The presence of trifluoroacetate ligands distinguishes this compound from others by enhancing its solubility and reactivity in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Nickel(II) 2,2,2-trifluoroacetate hexahydrate, and how do reaction conditions influence purity and yield?

  • Methodological Answer : Synthesis typically involves reacting nickel(II) oxide or hydroxide with trifluoroacetic acid under controlled stoichiometry. Aqueous or ethanol-based solvents are preferred due to the compound’s hygroscopic nature . Reaction temperature (25–60°C) and pH (4–6) must be tightly controlled to avoid side products like nickel hydroxides or unreacted precursors. Post-synthesis, slow evaporation at 4°C yields crystalline hexahydrate forms, as confirmed by X-ray diffraction (XRD) . Yield optimization requires monitoring via gravimetric analysis and FT-IR spectroscopy to verify ligand coordination (e.g., ν(C=O) at 1670–1690 cm⁻¹ for trifluoroacetate) .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodological Answer : Store in airtight containers under inert gas (argon) to mitigate moisture absorption and oxidation. Use desiccants (e.g., silica gel) in storage areas. Handling requires PPE (gloves, lab coats) and fume hoods due to nickel’s carcinogenicity (IARC Group 1) and trifluoroacetate’s respiratory irritancy . Avoid contact with reducing agents or strong acids to prevent exothermic decomposition. Safety protocols align with P201 ("Use after reading all precautions") and P210 ("Keep away from ignition sources") guidelines .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify trifluoroacetate ligands via asymmetric stretching (νₐ(COO⁻) ~1685 cm⁻¹) and symmetric stretching (νₛ(COO⁻) ~1440 cm⁻¹) .
  • XRD : Confirm hexahydrate structure by comparing lattice parameters (e.g., monoclinic P2₁/c space group) with reference data .
  • TGA/DSC : Quantify water content (hexahydrate loses ~6 H₂O molecules between 50–150°C) and decomposition onset (~250°C) .
  • UV-Vis : Analyze d-d transitions (e.g., λmax ~390 nm for octahedral Ni²+ complexes) to assess coordination geometry .

Advanced Research Questions

Q. How does the trifluoroacetate ligand influence the electronic structure and catalytic activity of nickel(II) centers compared to other carboxylates (e.g., acetate or nitrate)?

  • Methodological Answer : The electron-withdrawing CF₃ group lowers the Ni²+/Ni³+ redox potential, enhancing oxidative catalytic activity. Cyclic voltammetry (CV) in acetonitrile shows a shifted anodic peak (+0.15 V vs. Ag/AgCl) compared to acetate analogs . This property is exploited in cross-coupling reactions, where trifluoroacetate-based catalysts exhibit higher turnover frequencies (TOF > 500 h⁻¹) in aryl halide activation . Comparative XPS studies reveal increased Ni 2p₃/₂ binding energy (856.2 eV vs. 855.5 eV for acetate), correlating with ligand electronegativity .

Q. What strategies mitigate batch-to-batch variability in magnetic susceptibility measurements for nickel(II) trifluoroacetate complexes?

  • Methodological Answer : Variability arises from hydration state differences or paramagnetic impurities. Standardize sample preparation by:

  • Drying under vacuum (10⁻³ mbar, 24 h) to ensure consistent hydration.
  • Using SQUID magnetometry with field-cooled (FC) and zero-field-cooled (ZFC) protocols to isolate intrinsic magnetic behavior (μeff ~3.2 μB for high-spin Ni²+) .
  • Cross-validate with EPR to detect low-spin contaminants (g⊥ ~2.25, g∥ ~2.01) .

Q. How can researchers address contradictions in reported solubility data for this compound in polar aprotic solvents?

  • Methodological Answer : Discrepancies arise from solvent trace moisture or nickel speciation. Use Karl Fischer titration to quantify solvent H₂O (<50 ppm). Solubility in DMF varies from 12–18 g/100 mL at 25°C depending on hydration; pre-drying solvents over molecular sieves (3 Å) improves reproducibility . Monitor speciation via ¹⁹F NMR: free CF₃COO⁻ (δ −75 ppm) vs. coordinated ligand (δ −72 ppm) indicates dissolution completeness .

Experimental Design & Data Analysis

Designing a stability study for this compound under ambient vs. inert conditions: Key parameters and controls.

  • Methodology :

  • Variables : Temperature (20–40°C), humidity (30–70% RH), and O₂ levels (0–21%).
  • Controls : Store samples in desiccators (N₂ atmosphere) vs. open air.
  • Analysis : Weekly XRD to track phase changes; ICP-OES to detect nickel leaching (<0.1 ppm threshold).
  • Outcome : Degradation follows zero-order kinetics in air (k = 0.12 day⁻¹), vs. no change under N₂ over 30 days .

Resolving conflicting reports on the compound’s reactivity in Suzuki-Miyaura couplings: Role of ligand lability and base selection.

  • Methodology :

  • Screen bases (K₂CO₃, CsF, Et₃N) in toluene/water biphasic systems.
  • Monitor reaction progress via GC-MS and ¹⁹F NMR.
  • Findings: Trifluoroacetate ligands rapidly dissociate in presence of CsF, enabling transmetallation (TOF = 320 h⁻¹), while K₂CO₃ yields slower kinetics (TOF = 95 h⁻¹) due to incomplete ligand exchange .

Safety & Environmental Considerations

Best practices for neutralizing waste containing this compound in academic labs.

  • Methodology :

  • Precipitate Ni²+ as Ni(OH)₂ using NaOH (pH > 10), followed by filtration (0.45 μm membrane).
  • Treat filtrate with CaO to convert trifluoroacetate to CaF₂ and CO₂, reducing aquatic toxicity (LC50 < 1 mg/L for Daphnia magna) .
  • Validate via ICP-MS (Ni < 0.1 ppm) and ion chromatography (F⁻ < 2 ppm) .

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